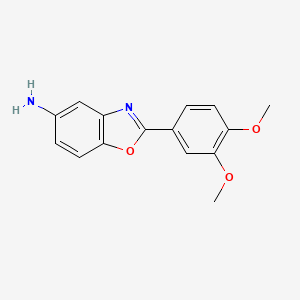![molecular formula C19H15ClN6O2S B2437329 N-{3-[1-(2-Chlorphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamid CAS No. 932487-72-4](/img/structure/B2437329.png)
N-{3-[1-(2-Chlorphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Serves as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate for synthesizing other complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding biochemical studies.
Receptor Binding Studies: Investigated for its potential to bind to certain biological receptors.
Medicine
Pharmacology: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Drug Development: Serves as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in creating specialized polymers and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:
Formation of 1,2,3-Triazole Ring:
Starting Materials: 2-chlorobenzyl azide and methylacetylene.
Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Formation of 1,2,4-Thiadiazole Ring:
Starting Materials: Hydrazine derivatives and carbon disulfide.
Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.
Coupling Reactions:
Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.
Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).
Final Coupling to Benzamide:
Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.
Reaction Conditions: Mild basic medium, typically triethylamine.
Industrial Production Methods
While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:
Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.
Reduction: Reduced to respective amines and alcohols under reducing conditions.
Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).
Major Products
Oxidation Products: Triazole and benzamide ring oxidized derivatives.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Varied products depending on the substituents introduced.
Wirkmechanismus
The compound's mechanism of action involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.
Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:
N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.
Highlighting Uniqueness
Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.
Eigenschaften
IUPAC Name |
N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCUJAPNBXWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)

![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)


![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)


